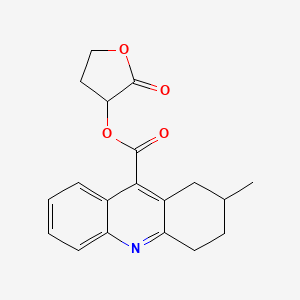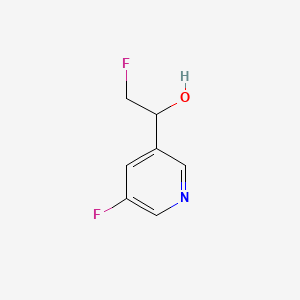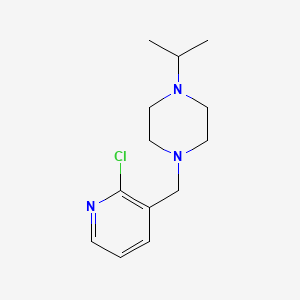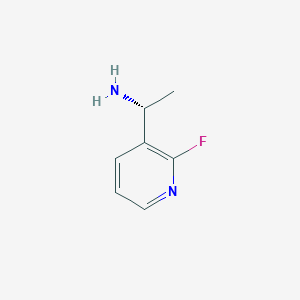
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride is a chemical compound that features a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of both bromine and chlorine atoms on a phenyl ring, which can significantly influence its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride typically involves the following steps:
Bromination and Chlorination: The phenyl ring is first subjected to bromination and chlorination to introduce the bromine and chlorine substituents at the desired positions.
Formation of Ethan-1-amine: The next step involves the formation of the ethan-1-amine moiety, which can be achieved through various synthetic routes, including reductive amination or the use of Grignard reagents.
Resolution of Enantiomers: Given the chiral nature of the compound, enantiomeric resolution is necessary to obtain the (1R)-enantiomer. This can be done using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
In an industrial setting, the production of (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride may involve large-scale bromination and chlorination reactions, followed by efficient resolution techniques to ensure high enantiomeric purity. The use of continuous flow reactors and automated chromatographic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s biological activity makes it a valuable tool in pharmacological research, particularly in the study of receptor binding and enzyme inhibition.
Medicine: It has potential therapeutic applications, including as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of bromine and chlorine atoms can enhance its binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride: The enantiomer of the compound, which may have different biological activities.
1-(4-bromo-3-chlorophenyl)ethan-1-amine: The non-chiral version of the compound, lacking the hydrochloride salt form.
4-bromo-3-chloroaniline: A structurally similar compound with different functional groups.
Uniqueness
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride is unique due to its chiral nature and the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H10BrCl2N |
|---|---|
Peso molecular |
270.98 g/mol |
Nombre IUPAC |
(1R)-1-(4-bromo-3-chlorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrClN.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |
Clave InChI |
JOIWHZVZBBUSRA-NUBCRITNSA-N |
SMILES isomérico |
C[C@H](C1=CC(=C(C=C1)Br)Cl)N.Cl |
SMILES canónico |
CC(C1=CC(=C(C=C1)Br)Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


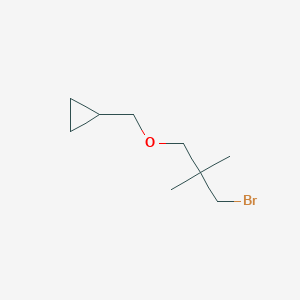
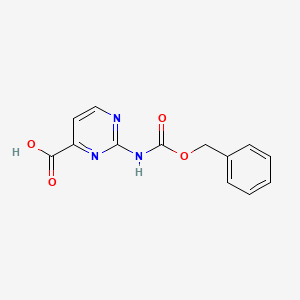
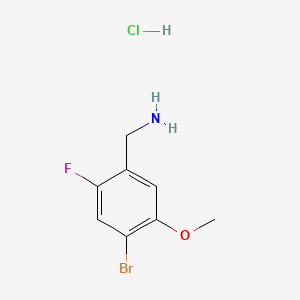

![Bicyclo[5.1.0]octan-8-amine](/img/structure/B13570632.png)
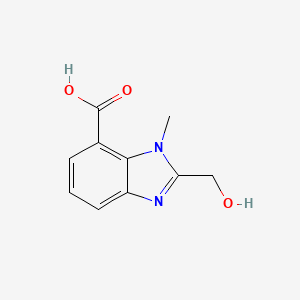
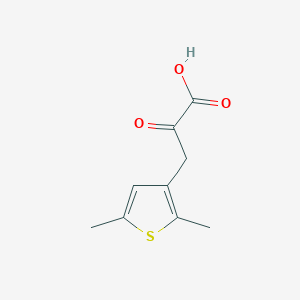
![2-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoicacid](/img/structure/B13570652.png)
![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B13570659.png)
